

discovery and history of 2-Bromo-6-fluoro-3-nitrobenzoic acid

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Compound of Interest

Compound Name: 2-Bromo-6-fluoro-3-nitrobenzoic acid

Cat. No.: B1397733

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An In-depth Technical Guide to **2-Bromo-6-fluoro-3-nitrobenzoic acid**: Synthesis, Properties, and Applications

Introduction

2-Bromo-6-fluoro-3-nitrobenzoic acid is a polyfunctionalized aromatic compound that has garnered interest as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its structure, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group, offers multiple reaction sites for constructing complex molecular architectures. While a singular, definitive paper documenting its initial discovery is not prominent in the scientific literature, its emergence is intrinsically linked to the broader and systematic exploration of halogenated and nitrated benzoic acid derivatives throughout the 20th century. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and significance as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-6-fluoro-3-nitrobenzoic acid** is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.

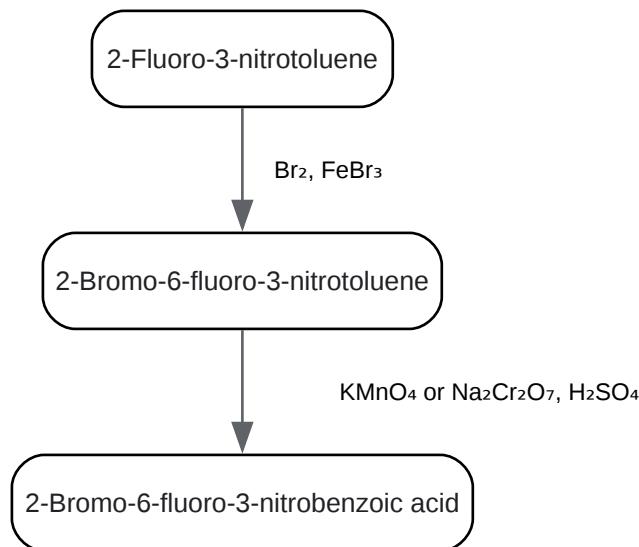
Property	Value
CAS Number	881415-27-6 [1] [2]
Molecular Formula	C ₇ H ₃ BrFNO ₄ [3]
Molecular Weight	264.01 g/mol [4]
Appearance	Likely a solid, given related structures
Storage	Sealed in dry, Room Temperature [3]

Synthetic Methodologies

The synthesis of **2-Bromo-6-fluoro-3-nitrobenzoic acid** can be approached through multi-step sequences that strategically install the desired functional groups onto the aromatic ring. Below are detailed plausible synthetic routes, grounded in established organic chemistry principles and analogous preparations of similar compounds.[\[5\]](#)

Proposed Synthesis from 2-Fluoro-3-nitrotoluene

A logical synthetic pathway can be envisioned starting from 2-fluoro-3-nitrotoluene. This approach involves the bromination of the aromatic ring followed by the oxidation of the methyl group to a carboxylic acid.



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Caption: Proposed synthesis of **2-Bromo-6-fluoro-3-nitrobenzoic acid** from 2-fluoro-3-nitrotoluene.

Experimental Protocol:

Step 1: Bromination of 2-Fluoro-3-nitrotoluene

The introduction of the bromine atom is directed by the existing substituents on the aromatic ring. The nitro group is a meta-director, and the fluorine atom is an ortho-, para-director. The position ortho to the fluorine and meta to the nitro group is activated, making it the likely site for electrophilic aromatic substitution.

- To a solution of 2-fluoro-3-nitrotoluene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of iron(III) bromide (FeBr_3).
- Slowly add a stoichiometric amount of bromine (Br_2) to the reaction mixture at room temperature.
- Stir the reaction mixture until the disappearance of the starting material is observed by TLC or GC analysis.
- Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-6-fluoro-3-nitrotoluene.

Step 2: Oxidation to **2-Bromo-6-fluoro-3-nitrobenzoic acid**

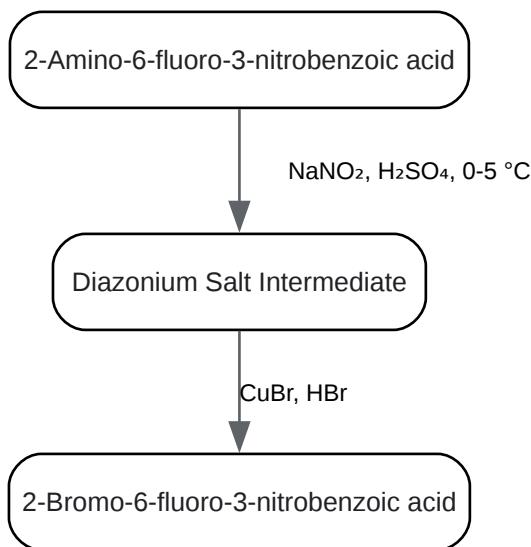
The methyl group of the intermediate is oxidized to a carboxylic acid using a strong oxidizing agent.

- Suspend the crude 2-bromo-6-fluoro-3-nitrotoluene in an aqueous solution of a strong oxidizing agent such as potassium permanganate (KMnO_4) or sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$) in sulfuric acid.
- Heat the mixture to reflux for several hours until the oxidation is complete.

- Cool the reaction mixture and, if using KMnO_4 , quench any excess permanganate with a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of manganese dioxide forms.
- Filter the mixture to remove the manganese dioxide.
- Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude **2-bromo-6-fluoro-3-nitrobenzoic acid**.
- Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.

Historical Context: The Sandmeyer Reaction

For many substituted bromo-nitroaromatic compounds, the Sandmeyer reaction has been a historically significant method for the introduction of a bromine atom.^[6] This reaction involves the diazotization of an amino group, followed by its displacement with a bromide ion, typically catalyzed by copper(I) bromide. A plausible synthesis for a related compound, 2-bromo-3-nitrobenzoic acid, utilizes this reaction starting from 2-amino-3-nitrobenzoic acid.^[6] An analogous approach for the target molecule would start from 2-amino-6-fluoro-3-nitrobenzoic acid.



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Caption: Synthetic pathway via the Sandmeyer reaction.

Experimental Protocol (Illustrative):

Step 1: Diazotization of 2-Amino-6-fluoro-3-nitrobenzoic Acid

- Dissolve 2-amino-6-fluoro-3-nitrobenzoic acid in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise, maintaining the temperature below 5 °C.
- Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

- In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).
- Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and then gently heat it on a water bath until the evolution of nitrogen gas ceases.
- Cool the mixture and collect the precipitated crude product by filtration.
- Recrystallize the crude solid from a suitable solvent to yield pure **2-bromo-6-fluoro-3-nitrobenzoic acid**.

Significance in Organic Synthesis

2-Bromo-6-fluoro-3-nitrobenzoic acid is a valuable building block due to the distinct reactivity of its functional groups.

- The Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, providing a handle for attaching the molecule to other scaffolds.
- The Bromine Atom: The bromo substituent is amenable to a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.

This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

- The Nitro Group: The nitro group is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring. It can also be reduced to an amino group, which can then be further functionalized, for example, by acylation or by serving as a nucleophile in other reactions.
- The Fluorine Atom: The presence of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.^[7] This makes fluorinated building blocks like **2-bromo-6-fluoro-3-nitrobenzoic acid** particularly attractive in drug discovery.

The strategic placement of these four functional groups on a single aromatic ring provides a high degree of synthetic flexibility, making this compound a key intermediate for the synthesis of novel heterocyclic compounds and other complex organic molecules with potential applications in pharmaceuticals and materials science.^{[8][9]}

Safety and Handling

As with all chemical reagents, **2-Bromo-6-fluoro-3-nitrobenzoic acid** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety and hazard information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While the specific historical origins of **2-Bromo-6-fluoro-3-nitrobenzoic acid** are not clearly documented, its chemical logic and synthetic accessibility place it firmly within the important class of polyfunctionalized aromatic building blocks. The detailed synthetic protocols and an understanding of its chemical properties and reactivity provide a solid foundation for its application in the synthesis of novel compounds for research and development, particularly in the pharmaceutical industry.

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